molecular formula C15H24O2 B1581223 Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 26678-93-3

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B1581223
CAS No.: 26678-93-3
M. Wt: 236.35 g/mol
InChI Key: PBRIXADXGMHVMW-UHFFFAOYSA-N
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Description

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol is a chemical compound with the molecular formula (C14H22O.CH2O)x . It is commonly known as p-tert-Octylphenol formaldehyde polymer. This compound is a polymer formed by the reaction of formaldehyde with 4-(1,1,3,3-tetramethylbutyl)phenol. It is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol involves the polymerization of formaldehyde with 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction typically occurs under acidic or basic conditions, which catalyze the polymerization process. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired polymer structure and molecular weight .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors. The process involves the continuous addition of formaldehyde and 4-(1,1,3,3-tetramethylbutyl)phenol to the reactor, along with the catalyst. The reaction mixture is then heated to the required temperature, and the polymerization is allowed to proceed until the desired polymer is formed. The polymer is then purified and processed into the final product .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted polymers with different functional groups .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Precursor for Polymer Synthesis : This compound serves as a precursor in the synthesis of complex polymers and materials. Its unique structure allows for the development of specialized polymers with tailored properties.

2. Biology

  • Biological Assays : The polymer is utilized in various biological assays due to its stability and reactivity. It can interact with biological molecules, altering their structure and function, which is crucial for experimental designs.

3. Medicine

  • Drug Delivery Systems : It finds applications in drug delivery systems where controlled release of therapeutic agents is essential. The polymer's properties allow it to encapsulate drugs effectively.
  • Medical Devices : The compound is also used in the manufacture of medical devices, contributing to their biocompatibility and functionality.

Industrial Applications

1. Adhesives and Coatings

  • Phenolic Resins : A significant application of 4-tert-octylphenol is in the production of phenolic resins. These resins are widely used in adhesives and coatings due to their excellent thermal stability and mechanical strength .
  • Rubber Processing : The compound plays a role in rubber processing, particularly in tire manufacturing, where its properties enhance durability and performance .

2. Surfactants

  • Emulsifiers and Detergents : As a surfactant, 4-tert-octylphenol is used in detergents and industrial cleaners. Its ability to reduce surface tension makes it effective for emulsifying oils and other substances .
  • Agricultural Chemicals : It serves as an intermediate in the production of agrochemicals, including herbicides that benefit from its surfactant properties .

Environmental Considerations

Despite its widespread use, 4-tert-octylphenol has raised environmental concerns due to its persistence and potential toxicity. Studies indicate that it can accumulate in aquatic environments and may disrupt endocrine systems in wildlife . Regulatory agencies have imposed restrictions on its use due to these concerns.

Case Studies

  • Phenolic Resin Production : A study highlighted the efficiency of using 4-tert-octylphenol in producing phenolic resins for automotive applications. The resins demonstrated superior heat resistance compared to traditional formulations .
  • Drug Delivery Systems : Research on drug encapsulation revealed that polymers derived from formaldehyde; 4-(2,4,4-trimethylpentan-2-yl)phenol improved the release profile of anticancer drugs compared to conventional carriers, enhancing therapeutic efficacy while reducing side effects.

Mechanism of Action

The mechanism by which formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. The polymer can interact with various biological molecules, altering their structure and function. These interactions can lead to changes in cellular processes and pathways, resulting in the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the 4-(1,1,3,3-tetramethylbutyl)phenol moiety, which imparts specific chemical and physical properties to the polymer. This makes it suitable for applications where other similar polymers may not be effective .

Biological Activity

Formaldehyde; 4-(2,4,4-trimethylpentan-2-yl)phenol, also known as 2-(2,4,4-trimethylpentan-2-yl)phenol, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C15H24O2
  • Molecular Weight : 236.36 g/mol
  • CAS Number : 37604-36-7

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it exhibits inhibitory effects on specific enzymes, particularly malate dehydrogenases (MDH1 and MDH2). The structure-activity relationship (SAR) studies have shown that modifications to the phenolic ring and alkyl side chains significantly influence its inhibitory potency.

Enzyme Inhibition

In a study evaluating the inhibition of MDH enzymes, several derivatives of the compound were synthesized and tested. The results indicated that certain modifications enhanced the inhibitory activity:

  • Compound 5a : Exhibited moderate MDH1 inhibition (IC50 = 6.18 μM) and stronger MDH2 inhibition (IC50 = 1.5 μM).
  • Compound 5d : Showed improved dual inhibition against both MDH1 and MDH2 with IC50 values of 0.94 μM and 1.24 μM respectively .

Case Studies

Several studies have explored the biological implications of this compound:

  • MDH Inhibition :
    • A detailed examination of various derivatives highlighted that the introduction of electron-withdrawing groups at specific positions on the phenolic ring significantly affected enzyme inhibition .
  • Toxicological Assessments :
    • Toxicity studies indicated that while some derivatives exhibited promising biological activity, they also posed risks in terms of cytotoxicity, necessitating further investigation into their safety profiles .
  • Polymerization Behavior :
    • The compound's role in polymerization processes was studied, revealing its effectiveness as a compatibilizer in various polymer matrices due to its unique structural properties .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of Formaldehyde; 4-(2,4,4-trimethylpentan-2-yl)phenol:

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionModerate inhibition of MDH1 and MDH2 with specific derivatives showing enhanced activity.
Toxicity AssessmentIdentified potential cytotoxic effects; further safety evaluations required.
PolymerizationEffective as a compatibilizer in polymer blends; influences mechanical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing derivatives of 4-(2,4,4-trimethylpentan-2-yl)phenol in organic chemistry?

  • Methodology : Utilize nucleophilic aromatic substitution (SNAr) reactions under basic conditions. For example, reacting 4-(2,4,4-trimethylpentan-2-yl)phenol with electron-deficient aromatic systems (e.g., diketopyrrolopyrrole derivatives) in the presence of Cs₂CO₃ as a base can yield disubstituted products (63% yield reported) . Optimize solvent polarity (e.g., DMF or THF) and reaction time to minimize side products.

Q. How can researchers confirm the structural integrity of formaldehyde-phenol copolymers incorporating 4-(2,4,4-trimethylpentan-2-yl)phenol?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze proton and carbon shifts to verify phenolic group integration and formaldehyde crosslinking .
  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular weight and fragmentation patterns .
  • Gel Permeation Chromatography (GPC) : Determine molecular weight distribution and polydispersity indices .

Q. What safety protocols are critical when handling formaldehyde and alkylphenol derivatives in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to mitigate formaldehyde vapor exposure (TLV: 0.3 ppm) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize formaldehyde residues with ammonium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to control the molecular weight of formaldehyde-alkylphenol copolymers?

  • Methodology :

  • Stoichiometric Control : Adjust the formaldehyde-to-phenol molar ratio (e.g., 1.5:1 to 2:1) to balance crosslinking and linear chain growth .
  • Catalytic Systems : Test acidic (e.g., HCl) or basic (e.g., NaOH) catalysts to modulate polymerization rates.
  • Temperature Gradients : Perform stepwise heating (e.g., 60°C for initiation, 80°C for propagation) to avoid premature gelation .

Q. How should researchers address discrepancies in reported bioactivities (e.g., antioxidative vs. inactive) of 4-(2,4,4-trimethylpentan-2-yl)phenol isolates?

  • Methodology :

  • Purity Assessment : Validate compound purity (>95%) via HPLC with UV detection (λ = 280 nm for phenolic groups) .
  • Assay Standardization : Replicate bioactivity tests (e.g., DPPH radical scavenging) under controlled conditions (pH, temperature, solvent) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methylated or halogenated derivatives) to isolate functional group contributions .

Q. What advanced techniques characterize the thermal degradation pathways of phenol-formaldehyde resins containing branched alkylphenols?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss profiles under nitrogen/air to identify decomposition stages (e.g., formaldehyde release at 200–300°C) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile degradation products (e.g., CO, methane) to map degradation mechanisms .
  • Dynamic Mechanical Analysis (DMA) : Measure resin viscoelasticity changes under thermal stress to correlate structural stability with crosslink density .

Q. Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data for formaldehyde-alkylphenol adducts?

  • Methodology :

  • SHELX Refinement : Use SHELXL for high-resolution crystallographic refinement, ensuring proper treatment of twinning and disorder .
  • Cross-Validation : Compare results with alternative software (e.g., Olex2 or Phenix) to identify systematic errors .
  • Supplementary Spectroscopy : Validate crystal structures with solid-state NMR or FTIR to confirm hydrogen-bonding networks .

Properties

IUPAC Name

formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2/h6-9,15H,10H2,1-5H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRIXADXGMHVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26678-93-3
Record name Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26678-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10924925
Record name Formaldehyde--4-(2,4,4-trimethylpentan-2-yl)phenol (1/1)
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Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol
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CAS No.

26678-93-3, 124765-80-6
Record name Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formaldehyde--4-(2,4,4-trimethylpentan-2-yl)phenol (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol
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Synthesis routes and methods I

Procedure details

A mixture of 6.5 g of ammonium formate and 3.65 g of zinc oxide (JIS No. 1) was added over the course of 10 minutes to 100 g of the p-tert-octylphenol/formaldehyde condensate kept at 160° C., and the mixture was maintained at 160° to 170° C. for 1 hour to give a brown transparent zinc salt of the p-tert-octylphenol/formaldehyde condensate.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a glass reaction vessel, 206 g (1 mole) of p-tert-octylphenol, 59.0 g (1.57 moles) of 80% paraformaldehyde and 4.5 g of oxalic acid dihydrate were reacted for 12 hours under water reflux (100° C.) to form a reaction intermediate. After performing the reaction for 12 hours, 87% of the formaldehyde used was consumed. The mole ratio of formaldehyde to p-tert-octylphenol (Fa/POP) was 1.37:1. Phenol (70.5 g; 0.75 mole) was added to the reaction intermediate and reacted at 100° C. for 2 hours. The reaction mixture was dehydrated at atmospheric pressure and then at reduced pressure by heating it to a temperature of 165° C. to give a pale yellow transparent p-tert-octylphenol/formaldehyde co-condensate (softening point 98° C.).
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

206 g (1 mole) of p-tert-octylphenol, 30 g (0.8 mole) of 80% paraformaldehyde and 6 g of oxalic acid dihydrate were condensed at 85° C. for 10 hours in a reactor. The reaction mixture was dehydrated by heating it to 170° C. to give a p-tert-octylphenol/formaldehyde condensate.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

206 g (1 mole) of p-tert-octylphenol, 68.9 g (0.85 mole) of 37% formalin and 2.06 g of p-toluenesulfonic acid were condensed under water reflux for 3 hours. The reaction mixture was then dehydrated by heating to complete the reaction. There was obtained a p-tert-octylphenol/formaldehyde condensate having a softening point of 101° C.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
68.9 g
Type
reactant
Reaction Step Two
Quantity
2.06 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 12.75 g of zinc benzoate and 7.5 g of ammonium hydrogen carbonate was added gradually to 100 g of the resulting p-tert-octylphenol/formaldehyde condensate kept at 170° C. to give a yellow zinc salt of the p-tert-octylphenol/formaldehyde condensate.
Quantity
12.75 g
Type
reactant
Reaction Step One
Name
ammonium hydrogen carbonate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol

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